molecular formula C15H17N3O3 B2374640 (5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034573-65-2

(5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2374640
CAS RN: 2034573-65-2
M. Wt: 287.319
InChI Key: CMBJXOHABHGIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound that has been widely studied for its potential use in scientific research. This compound is known to have a unique mechanism of action that makes it useful in a variety of applications.

Scientific Research Applications

Synthesis and Structural Exploration

Research in this area often focuses on synthesizing novel heterocyclic compounds and characterizing their structural properties using various analytical techniques. For instance, a study by Prasad et al. (2018) synthesized a bioactive heterocycle and evaluated its antiproliferative activity, further confirming its structure through IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The compound exhibited a monoclinic crystal system with specific ring conformations, and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds, highlighting the importance of such structural analyses in understanding the stability and reactivity of heterocyclic compounds (Prasad et al., 2018).

Antimicrobial and Anticancer Activities

Another significant area of research is the evaluation of biological activities, such as antimicrobial and anticancer properties, of heterocyclic compounds. For example, Patel et al. (2011) synthesized new pyridine derivatives and screened them for in vitro antimicrobial activity, observing variable and modest activity against certain strains of bacteria and fungi. This demonstrates the potential of heterocyclic compounds in developing new antimicrobial agents (Patel et al., 2011).

Molecular Interaction Studies

Research also delves into understanding the interactions of heterocyclic compounds with biological targets, which is crucial for drug development. For example, Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, employing conformational analysis and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. This study provides valuable insights into how structural features of heterocyclic compounds influence their binding and activity at biological targets (Shim et al., 2002).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-9-14(17-21-11)15(19)18-8-2-3-13(10-18)20-12-4-6-16-7-5-12/h4-7,9,13H,2-3,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJXOHABHGIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

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